![molecular formula C9H19NO2 B2414935 Methyl 2-[(2-methylbutan-2-yl)amino]propanoate CAS No. 1527469-72-2](/img/structure/B2414935.png)
Methyl 2-[(2-methylbutan-2-yl)amino]propanoate
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Overview
Description
Scientific Research Applications
Industrial Applications
Methyl 2-[(2-methylbutan-2-yl)amino]propanoate, as part of its derivative group, finds application in various industrial contexts. For instance, 2-Amino-2-methyl-1-propanol (AMP), a related compound, is utilized as an emulsifying agent in cosmetics, a dispersing agent in paints, and as a corrosion inhibitor with antimicrobial properties in metalworking fluids (Geier et al., 2019).
Catalytic Properties
Certain derivatives of Methyl 2-[(2-methylbutan-2-yl)amino]propanoate have been explored for their catalytic properties. For example, copper (II) complexes of compounds like methyl 2-(bis((3,5-dimethyl-1 H-pyrazol-1-yl)methyl)amino)propanoate have demonstrated effectiveness as catalysts in the oxidation of catechol substrates to quinone (Boussalah et al., 2009).
Biofuel Potential
In the context of biofuels, certain isomers related to Methyl 2-[(2-methylbutan-2-yl)amino]propanoate, like methylbutanol (2-methyl-1-butanol), have been identified as potential next-generation biofuels. Studies have focused on their combustion properties, including ignition delay times and laminar flame speeds, to evaluate their suitability as alternative fuels (Park et al., 2015).
Pharmaceutical Applications
The compound's derivatives also find relevance in pharmaceutical research. For instance, mechanochemistry studies involving ibuprofen, which contains a structural component similar to Methyl 2-[(2-methylbutan-2-yl)amino]propanoate, have explored its degradation pathways and potential applications in the detoxification of expired pharmaceuticals (Andini et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It contains a structural component, 2-methylbutan-2-amine, which is a metabolite observed in cancer metabolism . This suggests that the compound may interact with targets involved in cancer-related metabolic pathways.
Mode of Action
The exact mode of action of Methyl 2-[(2-methylbutan-2-yl)amino]propanoate is not clearly defined in the available resources. Given its structural similarity to 2-methylbutan-2-amine, it may interact with its targets in a similar manner. As a primary aliphatic amine, 2-methylbutan-2-amine can act as a Bronsted base, capable of accepting a hydron from a donor . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given that 2-methylbutan-2-amine is observed in cancer metabolism , it is plausible that Methyl 2-[(2-methylbutan-2-yl)amino]propanoate may also influence pathways related to cancer metabolism.
properties
IUPAC Name |
methyl 2-(2-methylbutan-2-ylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6-9(3,4)10-7(2)8(11)12-5/h7,10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZJHULSAARRNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-methylbutan-2-yl)amino]propanoate |
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